Cas no 1363405-04-2 (1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine)
![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine structure](https://ja.kuujia.com/scimg/cas/1363405-04-2x500.png)
1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine 化学的及び物理的性質
名前と識別子
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- 1-BENZYL-4-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDIN-5-AMINE
- 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine
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- インチ: 1S/C13H11ClN4/c14-12-10-6-17-18(13(10)16-7-11(12)15)8-9-4-2-1-3-5-9/h1-7H,8,15H2
- InChIKey: NPDFKZYVLWUTEW-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=C2C=1C=NN2CC1C=CC=CC=1)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 282
- トポロジー分子極性表面積: 56.7
- XLogP3: 2.4
1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM270347-1g |
1-Benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridin-5-amine |
1363405-04-2 | 97% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM270347-1g |
1-Benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridin-5-amine |
1363405-04-2 | 97% | 1g |
$669 | 2021-08-18 | |
Alichem | A029198117-1g |
1-Benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridin-5-amine |
1363405-04-2 | 95% | 1g |
744.64 USD | 2021-06-01 |
1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amineに関する追加情報
Professional Introduction to 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine (CAS No. 1363405-04-2)
1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1363405-04-2, belongs to the pyrazolopyridine class of molecules, which are known for their diverse applications in drug discovery and development. The presence of both benzyl and chloro substituents, along with the amine functional group, contributes to its complex chemical profile and makes it a promising candidate for further investigation.
The< strong>1H-pyrazolo[3,4-B]pyridine scaffold is a fused heterocycle consisting of a pyrazole ring linked to a pyridine ring. This structural motif has been extensively studied for its potential to interact with various biological targets, including enzymes and receptors. The< strong>benzyl group at the 1-position and the< strong>chloro group at the 4-position introduce electrophilic centers that can participate in further functionalization, enabling the synthesis of derivatives with tailored properties.
The< strong>5-amino group in the molecule is particularly noteworthy as it provides a site for nucleophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate biological activity. This flexibility makes< strong>1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine a versatile building block for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of< strong>pyrazolopyridine-based compounds. Several studies have demonstrated their efficacy in inhibiting various enzymes and receptors involved in inflammatory pathways, cancer metabolism, and neurodegenerative diseases. For instance, derivatives of this class have shown promise in preclinical models as inhibitors of Janus kinases (JAKs), which play a crucial role in immune regulation and have been implicated in autoimmune disorders.
The< strong>chloro substituent in< strong>1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine is particularly significant as it can serve as a leaving group in nucleophilic aromatic substitution reactions, facilitating the synthesis of more complex molecules. Additionally, the< strong>benzyl group can be easily removed or modified through various chemical transformations, providing further opportunities for structural diversification.
The amine functionality at the 5-position also opens up possibilities for salt formation and conjugation with other biomolecules. This property is particularly valuable in drug development, where prodrugs or conjugates are often designed to enhance bioavailability or target specificity. The ability to modify this position allows for fine-tuning of physicochemical properties such as solubility and pharmacokinetic behavior.
The synthesis of< strong>1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine involves multi-step organic transformations that highlight its synthetic accessibility. The key steps typically include condensation reactions to form the pyrazolopyridine core, followed by selective functionalization at the 1-, 4-, and 5-positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the benzyl and chloro substituents with high efficiency.
The pharmacological evaluation of< strong>1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine has revealed several interesting properties. In vitro studies have indicated that this compound exhibits moderate activity against certain kinases and enzymes relevant to cancer progression. Additionally, preliminary data suggest potential anti-inflammatory effects, which could make it useful in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
The structural features of this molecule also make it an attractive candidate for computational modeling studies. By leveraging computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain insights into how< strong>1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine interacts with biological targets at an atomic level. These studies can help identify key binding interactions and guide the design of more potent derivatives.
In conclusion,< strong>1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine, identified by CAS number1363405-04-2, is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups and synthetic accessibility makes it a valuable tool for drug discovery efforts aimed at addressing various therapeutic challenges. As research in heterocyclic chemistry continues to advance, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.
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